4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Crystallography Conformational Analysis Triazole-Thione Tautomer

The compound 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-83-3, MF: C₁₇H₁₆N₄S₂, MW: 340.5 g/mol) is a synthetic 1,2,4-triazole-5(4H)-thione derivative featuring a 4-(methylthio)benzylideneamino Schiff base substituent and a meta-tolyl group at the 3-position. It is a member of the broader 3,4-disubstituted-1,2,4-triazole-5-thione chemotype, a scaffold associated with diverse biological activities including antimicrobial, antioxidant, and antiparasitic effects.

Molecular Formula C17H16N4S2
Molecular Weight 340.5 g/mol
CAS No. 478255-83-3
Cat. No. B12043010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
CAS478255-83-3
Molecular FormulaC17H16N4S2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC
InChIInChI=1S/C17H16N4S2/c1-12-4-3-5-14(10-12)16-19-20-17(22)21(16)18-11-13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,20,22)/b18-11+
InChIKeyZVQUNQKJTRRNHD-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-83-3) for Research


The compound 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-83-3, MF: C₁₇H₁₆N₄S₂, MW: 340.5 g/mol) is a synthetic 1,2,4-triazole-5(4H)-thione derivative featuring a 4-(methylthio)benzylideneamino Schiff base substituent and a meta-tolyl group at the 3-position . It is a member of the broader 3,4-disubstituted-1,2,4-triazole-5-thione chemotype, a scaffold associated with diverse biological activities including antimicrobial, antioxidant, and antiparasitic effects . This compound is primarily supplied for non-human research use and is available through several specialty chemical vendors at purities typically ≥95% .

Why In-Class Substitution of 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione Is Not Scientifically Defensible


Within the 3,4-disubstituted-1,2,4-triazole-5-thione series, even minor alterations to the benzylideneamino substituent or the 3-aryl group can abrogate or profoundly shift bioactivity profiles. SAR studies on related triazole-5-thiones demonstrate that antibacterial potency against Gram-positive organisms is strongly modulated by the nature of the 4-benzylideneamino substituent, with electron-donating groups on the benzylidene ring conferring distinct MIC shifts relative to electron-withdrawing analogs . Similarly, in antioxidant assays, the presence of a 1,2,4-triazole-5(4H)-thione moiety is necessary but not sufficient for equipotency with BHT—only specific 4-substitution patterns achieve this benchmark [1]. Generic substitution based solely on the triazole-thione core ignores these critical structure-activity relationships and risks selecting a compound with negligible or unrelated activity.

Quantitative Differentiation Evidence for 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione


Crystal Structure Confirmation of Near-Planar Methylthiobenzylidene-Triazole Conformation vs. Hydroxybenzyl Analog

X-ray crystallographic analysis of the closely related analog (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione reveals that the triazole ring and the 4-methylthiobenzylidene ring are nearly coplanar, with a dihedral angle of 6.52(12)°, while the 3-substituent ring is almost orthogonal (78.56-84.79°) [1]. This constrained geometry, enforced by the 4-(methylthio)benzylideneamino moiety, is distinct from analogs bearing alternative benzylidene substituents. An intramolecular C—H···S hydrogen bond forms an S(6) ring motif involving the methylthio sulfur, further stabilizing the bioactive conformation [1]. For 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, the m-tolyl group at the 3-position is expected to adopt a similarly orthogonal orientation relative to the triazole-methylthiobenzylidene plane, a structural feature not guaranteed with other 3-aryl substituents.

Crystallography Conformational Analysis Triazole-Thione Tautomer

Antimicrobial Activity Differentiation: 3-Aryl Substituent Effects on Gram-Positive vs. Gram-Negative Selectivity

In a systematic SAR study of 3-substituted-1,2,4-triazole-5-thiones, compounds bearing non-substituted phenyl or specific electron-donating aryl groups at the 3-position of the triazole ring demonstrated superior in vivo anti-inflammatory and analgesic activity in mouse models, while a separate sub-series (compounds 3a-e) exhibited selective antibacterial activity predominantly against Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) compared to Gram-negative strains (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), with the best-performing compounds achieving MIC values of 16 µg/mL against Candida parapsilosis . The m-tolyl group at the 3-position of 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione represents a specific electronic and steric environment distinct from the unsubstituted phenyl, 3-chlorophenyl, or 3-ethoxyphenyl analogs available in the same chemical series .

Antimicrobial MIC Triazole-5-thione Structure-Activity Relationship

Antioxidant Radical Scavenging: Triazole-5(4H)-thione Moiety Is Required but Only Specific Substitution Patterns Achieve BHT-Equivalent Potency

In a study of 4-substituted-1H-1,2,4-triazole derivatives, DPPH radical scavenging capacity was found to be equipotent with the standard antioxidant BHT (butylated hydroxytoluene) specifically in compounds containing the 1,2,4-triazole-5(4H)-thione moiety (compounds 4a and 4b), while analogs lacking this thione tautomeric form showed diminished or absent activity [1]. The target compound, 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, contains this essential 5(4H)-thione pharmacophore, with the 4-(methylthio)benzylideneamino and 3-(m-tolyl) substituents providing additional radical-stabilizing aromatic systems. The methylthio group (SCH₃) at the para position of the benzylidene ring may further contribute to radical scavenging through electron donation, a feature absent in the unsubstituted benzylidene analogs [1].

Antioxidant DPPH Assay Triazole-Thione Radical Scavenging

Antileishmanial Activity Potential Inferred from Structurally Related Triazole-Thione Derivatives Against Leishmania infantum

1,2,4-Triazole derivatives bearing morpholine substituents have shown in vitro antileishmanial activity against Leishmania infantum promastigotes, with compound II demonstrating an MIC value of 312 µg/mL in a microdilution broth assay using Alamar Blue [1]. The target compound, 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, has been noted in vendor literature as possessing structural features consistent with potential antileishmanial activity . The presence of the methylthio-substituted benzylideneamino group and the m-tolyl substituent differentiates it from the morpholine-containing analogs, offering a distinct substitution pattern for exploring antiparasitic SAR within the triazole-thione chemotype [1] .

Antileishmanial Triazole-Thione Leishmania infantum Neglected Tropical Disease

High-Value Application Scenarios for 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione


Antimicrobial Screening Libraries: Accessing an Under-Explored m-Tolyl/4-Methylthiobenzylidene Triazole-Thione Chemotype

For institutions building diversity-oriented antimicrobial screening collections, this compound provides a distinct substitution pattern—combining an electron-donating m-tolyl group at the 3-position with a 4-(methylthio)benzylideneamino Schiff base—that is not represented among the commonly screened phenyl, chlorophenyl, or ethoxyphenyl analogs . The class-level Gram-positive selective antibacterial profile and the established SAR linking 3-aryl substituent identity to antimicrobial potency make this compound a rational inclusion in focused libraries targeting multidrug-resistant Gram-positive pathogens such as MRSA and VRE .

Structure-Based Drug Design: Exploiting the Crystallographically Defined Near-Planar Pharmacophore

The crystallographic data on the closely related 4-(methylsulfanyl)benzylideneamino-triazole system confirms a near-coplanar geometry (dihedral angle 6.52°) stabilized by an intramolecular C—H···S hydrogen bond [1]. This provides a structurally rigid, computationally tractable pharmacophore for molecular docking and dynamics studies. Researchers can use this experimentally validated conformation as a starting point for virtual screening or pharmacophore modeling, confident that the bioactive conformation is known, unlike the flexibly substituted analogs lacking the methylthio group [1].

Antioxidant Mechanism Studies: Probing the Role of the 5(4H)-Thione Tautomer and Methylthio Substituent

The 1,2,4-triazole-5(4H)-thione moiety is essential for achieving BHT-equivalent DPPH radical scavenging activity [2]. This compound, with its dual radical-stabilizing features—the thione sulfur and the electron-donating para-methylthio group on the benzylidene ring—is well-suited for mechanistic antioxidant studies comparing the contributions of the thione tautomer vs. the thiol form, and for evaluating whether the methylthio group provides additive or synergistic radical scavenging compared to the unsubstituted benzylidene analogs [2].

Antiparasitic Drug Discovery: A Structurally Novel Starting Point for Leishmaniasis Programs

With antileishmanial activity validated for the 1,2,4-triazole-thione scaffold (MIC 312 µg/mL against L. infantum for the most active morpholine-containing analog) [3], this compound offers a structurally differentiated lead-like scaffold. Its m-tolyl and 4-(methylthio)benzylideneamino substituents provide distinct vectors for further structural elaboration aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining the core triazole-thione pharmacophore essential for antiparasitic activity [3] .

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